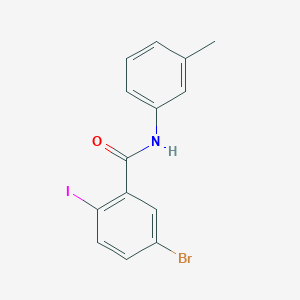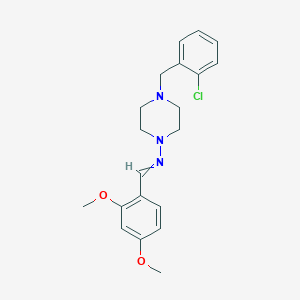
1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine, also known as BPC-157, is a synthetic peptide that has been the subject of extensive scientific research. It is a pentadecapeptide consisting of 15 amino acids and is derived from a protein found in the human stomach. BPC-157 has been shown to have a range of potential therapeutic applications due to its ability to promote healing and protect against injury.
Mecanismo De Acción
The exact mechanism of action of 1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is thought to work by promoting the production of growth factors and other proteins that are involved in tissue repair. It may also have anti-inflammatory effects and protect against oxidative stress.
Biochemical and Physiological Effects:
1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to promote angiogenesis, the growth of new blood vessels, and to increase the production of collagen, a key component of connective tissue. It may also have neuroprotective effects and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine for lab experiments is its ability to promote healing and protect against injury. This makes it a useful tool for investigating the mechanisms of tissue repair and regeneration. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine. Some possible areas of investigation include:
- Further studies on its mechanism of action and the specific proteins and pathways involved in its effects.
- Clinical trials to investigate its potential therapeutic applications in humans, particularly in the treatment of musculoskeletal injuries and gastrointestinal disorders.
- Investigations into the optimal dosing and administration methods for 1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine.
- Studies on its potential interactions with other drugs and its safety profile in humans.
- Investigations into the use of 1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine in combination with other therapies, such as stem cell treatments or growth factor therapies.
Métodos De Síntesis
1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-butyryl-4-(1-pyrrolidinylcarbonyl)piperidine has been investigated for its potential therapeutic applications in a range of medical conditions, including gastrointestinal disorders, musculoskeletal injuries, and cardiovascular disease. It has been shown to promote healing and reduce inflammation in animal models of these conditions.
Propiedades
IUPAC Name |
1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-2-5-13(17)15-10-6-12(7-11-15)14(18)16-8-3-4-9-16/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKAHBGLZVAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5971930.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5971953.png)
![N-(3-acetylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5971965.png)


![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971974.png)
![4-{[2-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzoic acid](/img/structure/B5971978.png)
![ethyl 2-[(4-acetylphenyl)hydrazono]-3-(8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)-3-oxopropanoate](/img/structure/B5971985.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5971996.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cycloheptyl-2-piperidinone](/img/structure/B5971998.png)
![4-biphenylyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5972002.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5972019.png)
